Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate
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Overview
Description
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and an ester functional group. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Scientific Research Applications
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses, playing a crucial role in memory and cognition .
Mode of Action
Similar compounds have been found to inhibit ache, preventing the breakdown of acetylcholine and thereby increasing both the level and duration of action of this neurotransmitter .
Biochemical Pathways
Ache inhibitors generally affect the cholinergic system, which plays a significant role in memory and cognition .
Result of Action
Ache inhibitors, in general, can enhance cognitive function by increasing the availability of acetylcholine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with carbon disulfide and an appropriate halide under basic conditions.
Introduction of the Piperazine Moiety: The thiadiazole intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable coupling agent.
Esterification: The final step involves the esterification of the thiadiazole-piperazine intermediate with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-6-phenyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
Ethyl 2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is unique due to its combination of a thiadiazole ring and a piperazine moiety, which imparts distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-3-23-15(22)13(2)24-17-19-18-16(25-17)21-11-9-20(10-12-21)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZFPCLGILFXCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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